molecular formula C10H10F3NO2 B556513 4-(Trifluoromethyl)-L-phenylalanine CAS No. 114926-38-4

4-(Trifluoromethyl)-L-phenylalanine

Cat. No. B556513
M. Wt: 233.19 g/mol
InChI Key: CRFFPDBJLGAGQL-QMMMGPOBSA-N
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Description

Trifluoromethyl groups (-CF3) are commonly used in medicinal chemistry due to their ability to modify the chemical and pharmacokinetic properties of drug molecules . Phenylalanine is an essential amino acid and a precursor to several important compounds in the body, including tyrosine, dopamine, norepinephrine, and epinephrine.


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of trifluoromethylating reagents under specific conditions . The synthesis of phenylalanine derivatives typically involves reactions like electrophilic aromatic substitution or nucleophilic addition to a precursor molecule .


Molecular Structure Analysis

The molecular structure of a trifluoromethylated phenylalanine derivative would likely include a benzene ring (from the phenyl group), an amino acid backbone (from the alanine), and a trifluoromethyl group attached to the benzene ring .


Chemical Reactions Analysis

Trifluoromethyl groups are known to be quite stable but can participate in certain types of reactions, such as nucleophilic substitution or addition . Phenylalanine derivatives can undergo a variety of reactions, depending on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a trifluoromethylated phenylalanine derivative would depend on the specific structure of the molecule. Trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

  • Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

    • 4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • It’s typically used in the form of a crystalline powder .
    • Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of its use are likely dependent on the specific context of its application in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines have been used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. In general, care should be taken when handling any chemical compound, and appropriate safety measures should be followed .

Future Directions

Trifluoromethylated compounds continue to be of interest in the development of new pharmaceuticals and agrochemicals . The study and development of new synthetic methods, as well as the exploration of new biological targets, represent important future directions in this field .

properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFPDBJLGAGQL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347041
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-L-phenylalanine

CAS RN

114926-38-4
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
BY Yang, S Telu, V Pike - 2018 - Soc Nuclear Med
… [ 18 F](R)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid ([ 18 F]3;[ 18 F]4-trifluoromethyl-L-phenylalanine) was obtained in 69% yield. Conclusions: These results point to the ease …
Number of citations: 1 jnm.snmjournals.org
Y Takechi-Haraya, K Aki, Y Tohyama, Y Harano… - Pharmaceuticals, 2017 - mdpi.com
… By introducing 4-trifluoromethyl-l-phenylalanine to the N terminus of R8, the non-endocytic membrane translocation of 19 F-labeled R8 ( 19 F-R8) into a human myeloid leukemia cell …
Number of citations: 21 www.mdpi.com
Y Takechi-Haraya, H Saito… - Glycosaminoglycans and …, 2018 - books.google.com
… By introducing 4-trifluoromethyl-L-phenylalanine to the N terminus of R8, the non-endocytic membrane translocation of 1 F-labeled R8 (" F-R8) into a human myeloid leukemia cell line …
Number of citations: 0 books.google.com
NG Sharaf, AM Gronenborn - Methods in enzymology, 2015 - Elsevier
19 F solution NMR is a powerful and versatile tool to study protein structure and protein–ligand interactions due to the favorable NMR characteristics of the 19 F atom, its absence in …
Number of citations: 67 www.sciencedirect.com
AD St-Jacques, JM Rodriguez, MG Eason… - Nature …, 2023 - nature.com
… a To evaluate conformational equilibrium of AAT variants, we introduced the fluorinated amino acid 4-trifluoromethyl-l-phenylalanine at position F217 (orange), which is located closer to …
Number of citations: 4 www.nature.com
D Madsen, FP Jørgensen, D Palmer… - ACS Combinatorial …, 2020 - ACS Publications
… General trends among the hits included the presence of a 4-trifluoromethyl-l-phenylalanine as the second amino acid and an ethyl-group on the R 1 -position (Figure 4) originating from …
Number of citations: 4 pubs.acs.org
BJ Rauch, JJ Porter, RA Mehl, JJ Perona - Biochemistry, 2016 - ACS Publications
The Methanocaldcoccus jannaschii tyrosyl-tRNA synthetase (TyrRS):tRNA Tyr cognate pair has been used to incorporate a large number of noncanonical amino acids (ncAAs) into …
Number of citations: 36 pubs.acs.org
N Cakic, B Tickner, M Zaiss, D Esteban-Gómez… - Inorganic …, 2017 - ACS Publications
We report a detailed study of the solution structure and water exchange rate of a Eu(III) complex with the cyclen-based ligand L 1 , containing (S)-2-(2-acetamido)-3-(4-(trifluoromethyl)…
Number of citations: 21 pubs.acs.org
D Hagiwara, H Miyake, N Igari, M Karino… - Journal of medicinal …, 1994 - ACS Publications
As an extension of our studies on discovering a novel substance P (SP) antagonist, we modified the previously reported dipeptide, JV2-[. ZV2-(l. Zi-mdol-3-ylcarbonyl)-L-lysyl]-JV-methyl-…
Number of citations: 28 pubs.acs.org
J Zhang, D Song, FK Schackert, J Li, S Xiang… - Science …, 2023 - science.org
Solid-state nuclear magnetic resonance (ssNMR) methods can probe the motions of membrane proteins in liposomes at the atomic level and propel the understanding of biomolecular …
Number of citations: 1 www.science.org

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